2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Histamine H1 Receptor GPCR Pharmacology Structure-Activity Relationship

2-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 250258-57-2) is a synthetic small molecule (C19H14N2O2S, MW 334.39) that combines a 2-phenylthiazole moiety with an isoindoline-1,3-dione (phthalimide) core via an ethyl linker. It belongs to the thiazol-4-ylethanamine chemotype and has been characterized as a weak histamine H1 receptor agonist in the class of 2-phenyl-substituted thiazol-4-ylethanamines.

Molecular Formula C19H14N2O2S
Molecular Weight 334.39
CAS No. 250258-57-2
Cat. No. B2560395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS250258-57-2
Molecular FormulaC19H14N2O2S
Molecular Weight334.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H14N2O2S/c22-18-15-8-4-5-9-16(15)19(23)21(18)11-10-14-12-24-17(20-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2
InChIKeyBDHKGZANHRLRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 250258-57-2): Chemical Identity, Class, and Procurement Baseline


2-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 250258-57-2) is a synthetic small molecule (C19H14N2O2S, MW 334.39) that combines a 2-phenylthiazole moiety with an isoindoline-1,3-dione (phthalimide) core via an ethyl linker . It belongs to the thiazol-4-ylethanamine chemotype and has been characterized as a weak histamine H1 receptor agonist in the class of 2-phenyl-substituted thiazol-4-ylethanamines [1]. The compound is commercially available from multiple suppliers at purity grades ranging from 90% to 95%, making it accessible for research procurement .

Why Generic Substitution Fails for 2-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione: Structural and Pharmacological Non-Interchangeability


Within the thiazolylethanamine and isoindoline-dione chemical space, subtle variations in substitution pattern and linker connectivity produce functionally divergent pharmacological profiles. The target compound bears a 2-phenylthiazole linked via an ethyl spacer to the phthalimide nitrogen, a topology that confers weak H1 agonism (pD2 4.35–5.36) [1]. In contrast, analogs where the phenyl group is replaced by benzyl at the thiazole 2-position switch to H1 antagonism (pA2 4.14–4.82) [1], while regioisomers with a thiazol-2-yl (rather than thiazol-4-yl) attachment to isoindoline-1,3-dione exhibit antiproliferative activity against prostate cancer cell lines (e.g., IC50 = 5.96 μM on LNCaP) [2]. These functional divergences mean that simple in-class substitution—even between close regioisomers—can invert pharmacological activity or abolish target engagement, making direct compound-for-compound interchange scientifically invalid without explicit comparative data.

Quantitative Differentiation Evidence for 2-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione: Comparator-Based Performance Data


Functional Selectivity: H1 Agonism vs. Antagonism Dictated by 2-Phenyl vs. 2-Benzyl Substitution on the Thiazole Ring

In a systematic series of 2-substituted thiazol-4-ylethanamines, compounds with a 2-phenyl substituent on the thiazole ring—including the target chemotype—exhibited weak histamine H1 receptor agonism, with pD2 values between 4.35 and 5.36 [1]. When the 2-phenyl group was replaced by a 2-benzyl group, the resulting analogs all switched to H1 antagonism, with pA2 values ranging from 4.14 to 4.82 [1]. This functional inversion demonstrates that the 2-phenyl substituent is a critical determinant of agonist efficacy at the H1 receptor, providing a clear mechanistic basis for selecting the phenyl-substituted target compound over its benzyl-substituted congeners in agonist-screening campaigns.

Histamine H1 Receptor GPCR Pharmacology Structure-Activity Relationship

Regioisomeric Differentiation: Thiazol-4-yl-Ethyl vs. Thiazol-2-yl Linkage Determines Anticancer vs. H1 Activity Profiles

Regioisomeric analogs where the isoindoline-1,3-dione is attached at the thiazol-2-yl position (rather than via an ethyl linker to the thiazol-4-yl position as in the target compound) demonstrate antiproliferative activity against prostate cancer cell lines. For example, 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivative 6m exhibited IC50 = 5.96 ± 1.6 μM against LNCaP cells [1]. While no direct H1 data are available for these thiazol-2-yl regioisomers, the target compound's chemotype is associated with H1 agonism rather than anticancer activity, highlighting that regioisomeric connectivity fundamentally redirects biological target engagement.

Regioisomerism Anticancer Activity Prostate Cancer

Commercially Available Purity Grades: 90% vs. 95% Specification Options Across Suppliers

The target compound is available from Bidepharm at a standard purity of 90% with batch-specific QC documentation (NMR, HPLC, GC) , and from AKSci and CheMenu at 95% purity . This 5% absolute purity differential across suppliers provides procurement flexibility: the 90% grade may suffice for intermediate-scale synthesis where subsequent purification is planned, while the 95% grade is better suited for biological assays where impurity-driven off-target effects must be minimized.

Purity Specification Quality Control Procurement

Synthetic Utility: Phthalimide-Protected Amine as a Latent 2-(2-Phenylthiazol-4-yl)ethanamine Source

The isoindoline-1,3-dione (phthalimide) moiety serves as a protected primary amine that can be liberated under mild conditions (e.g., hydrazinolysis) to yield 2-(2-phenylthiazol-4-yl)ethanamine . This contrasts with the direct 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione analogs where the thiazole is directly N-linked to the phthalimide without an intervening ethyl spacer, precluding straightforward deprotection to a free amine. The ethyl linker in the target compound thus provides a strategic advantage as a versatile building block for further derivatization.

Synthetic Intermediate Phthalimide Deprotection Medicinal Chemistry

Recommended Research and Procurement Application Scenarios for 2-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione Based on Quantitative Differentiation Evidence


Histamine H1 Receptor Agonist Screening and GPCR Pharmacological Profiling

Researchers investigating histamine H1 receptor agonism should select this compound over 2-benzylthiazole analogs, as the 2-phenyl substitution on the thiazole ring is documented to confer H1 agonism (pD2 4.35–5.36) rather than H1 antagonism (pA2 4.14–4.82 for 2-benzyl derivatives) [1]. The compound is suitable for use as a reference agonist tool or as a starting scaffold in H1 receptor SAR studies, where the ethyl linker and phthalimide group can be further modified to optimize potency.

Medicinal Chemistry: Protected Amine Building Block for Derivatization Campaigns

The phthalimide moiety functions as a protected primary amine that can be cleaved via hydrazinolysis to release 2-(2-phenylthiazol-4-yl)ethanamine [1]. This makes the compound a strategic intermediate for synthesizing amide, sulfonamide, urea, or carbamate libraries centered on the 2-phenylthiazole scaffold . The 95% purity grade from AKSci or CheMenu is recommended for this application to minimize byproduct formation during subsequent coupling reactions.

Structure-Activity Relationship Studies: Linker Length and Regioisomer Comparisons

This compound is ideally suited as a comparator in SAR studies examining the effect of linker connectivity on biological activity. Its thiazol-4-yl-ethyl linkage can be benchmarked against thiazol-2-yl-direct analogs (which show antiproliferative activity: IC50 5.96 μM on LNCaP) [1] to delineate how regioisomerism and spacer length redirect target engagement from H1 GPCR agonism to anticancer pathways . Procurement of both compound classes from their respective suppliers enables systematic pharmacological profiling.

Cost-Sensitive Large-Scale Synthesis with Planned Downstream Purification

For research groups conducting multi-gram scale syntheses where the compound serves as an intermediate and subsequent chromatographic purification is planned, the 90% purity grade from Bidepharm offers a cost-effective procurement option [1]. The 5% purity differential relative to the 95% grade is acceptable when the synthetic route includes a purification step, potentially reducing total project costs without compromising final product quality.

Quote Request

Request a Quote for 2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.